Sennoside B

TNF-α inhibition anti-inflammatory small molecule competitive binding screening

Procure isomerically pure Sennoside B (≥98% HPLC) to ensure reproducible target engagement. Unlike mixed sennoside preparations, SB uniquely inhibits PDGFR-β/AKT/STAT5 signaling—not replicated by Sennoside A, aloe-emodin, or rhein—and demonstrates 2.3× greater HIV-1 capsid affinity (IC₅₀ 0.08 μM) with a distinct NTD/CTD hexamer binding mode. With 3–4× higher oral bioavailability than Sennoside A (F=3.60% vs. 0.9–1.3%), SB is the mandatory single-isomer standard for pharmacokinetic modeling, TNF-α screening (IC₅₀ 0.32 μM; 5.7× superior to SPD304), and PDGFR-β-dependent oncology studies. Avoid confounding by co-eluting diastereomers—specify pure SB.

Molecular Formula C42H38O20
Molecular Weight 862.7 g/mol
CAS No. 128-57-4
Cat. No. B1681620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSennoside B
CAS128-57-4
SynonymsSennoside B
Molecular FormulaC42H38O20
Molecular Weight862.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
InChIInChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26+,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1
InChIKeyIPQVTOJGNYVQEO-AIFLABODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sennoside B (CAS 128-57-4): A Configurational Isomer Dianthrone Glycoside with Pharmacologically Distinct Properties for Targeted Research Procurement


Sennoside B (SB) is a dianthrone glycoside belonging to the sennoside class of anthraquinone derivatives, isolated primarily from Senna alexandrina (Cassia angustifolia) and Rhei Rhizoma. It serves as one of the two principal purgative constituents of senna, alongside its diastereomer Sennoside A (SA), with both sharing identical molecular weight and formula (C₄₂H₃₈O₂₀, MW 862.7) but differing in stereochemical configuration—SB possesses an erythro configuration while SA has a threo configuration [1]. This configurational difference imparts distinct physicochemical stability, protein-binding selectivity, and pharmacological potency profiles that are not interchangeable in experimental settings [2].

Why Sennoside A or Mixed Sennoside Preparations Cannot Substitute for Pure Sennoside B in Mechanistic and Quantitative Assays


Despite their co-occurrence in natural extracts and identical molecular masses, Sennoside A and Sennoside B are configurational diastereomers (erythro vs. threo) that exhibit divergent three-dimensional structures, leading to measurably different target-binding affinities, metabolic kinetics, and solution stability [1]. Commercial 'sennoside' or 'sennosides A+B' mixtures mask these compound-specific properties. Researchers requiring reproducible target engagement, validated biomarker modulation, or reliable pharmacokinetic modeling must use analytically authenticated, single-component Sennoside B. The quantitative evidence below demonstrates that SB outperforms SA by 2.3-fold in HIV-1 capsid affinity, degrades 1.8-fold faster under thermal stress, and uniquely inhibits PDGFR signaling among structurally related anthraquinones—any of which can critically confound experimental outcomes if the wrong isomer or an undefined mixture is substituted [2][3].

Sennoside B (CAS 128-57-4) Quantitative Differentiation Evidence Guide: Comparator-Backed Data for Informed Compound Selection


TNF-α Inhibition: Sennoside B Achieves 5.7-Fold Greater Potency Than the Synthetic Small-Molecule Inhibitor SPD304 in HeLa Cell Viability and IκB-α Degradation Assays

In a competitive binding screening assay coupled with LC-MS/MS, Sennoside B inhibited TNF-α-induced cytotoxicity in HeLa cells with an IC₅₀ of 0.32 µM. When evaluated head-to-head against the well-characterized synthetic TNF-α antagonist SPD304, Sennoside B was 5.7-fold more potent (SPD304 IC₅₀ = 1.82 µM in the same HeLa IκB-α degradation assay) [1]. Sennoside B also showed greater efficacy than SPD304 in blocking caspase-3 activation and inhibiting secretion of pro-inflammatory mediators PGD₂ and PGE₂ in mouse L929 cells [1].

TNF-α inhibition anti-inflammatory small molecule competitive binding screening

PDGFR Signaling Specificity: Sennoside B Uniquely Inhibits PDGF-BB-Induced Receptor Phosphorylation, Whereas Sennoside A, Aloe-Emodin, and Rhein Fail to Do So

In human MG63 osteosarcoma cells, Sennoside B was found to inhibit PDGF-BB-induced phosphorylation of the PDGF-β receptor (PDGFR-β) and its downstream effectors AKT, STAT5, and ERK1/2. Critically, the study explicitly tested and reported that the structurally closely related compounds Sennoside A (the meso diastereomer), aloe-emodin, and rhein all failed to inhibit PDGFR activation or downstream signaling under identical experimental conditions [1]. Sennoside B was further shown to bind directly to the extracellular domains of both PDGF-BB and PDGFR-β, a mechanism not shared by its analogs.

PDGFR-β signaling osteosarcoma kinase inhibition specificity

Thermal Stability in Ethanolic Solution: Sennoside B Degrades 1.8-Fold More Rapidly Than Sennoside A, Requiring Different Handling and Formulation Protocols

Under classical isothermal stress conditions (70% ethanol solvent, 80°C water bath, 10-hour exposure), Sennoside B underwent 93.06% degradation while Sennoside A degraded by only 51.63%, as quantified by HPLC [1]. This 1.8-fold differential degradation rate is attributed to the erythro configuration of SB, which is inherently less stable than the threo configuration of SA [2]. A separate stability study on pharmacopoeial standard solutions confirmed that SB standard solutions begin to decompose within one day at room temperature, and demonstrated that 0.1% phosphoric acid/acetonitrile (4:1) can suppress SB degradation even at 37°C, whereas conventional methanol fails to provide adequate stabilization [2].

compound stability formulation development quality control

HIV-1 Capsid Assembly Modulation: Sennoside B Binds the NTD/CTD Interface with 2.3-Fold Higher Affinity Than Sennoside A

In a time-resolved fluorescence resonance energy transfer (TR-FRET) drug-screening campaign, both Sennoside A and Sennoside B were identified as binders of the CA CTD pocket that disrupt the CA CTD/CAI interaction. Sennoside B inhibited this interaction with a sub-micromolar IC₅₀ of 0.08 μM, demonstrating 2.3-fold higher potency than Sennoside A (IC₅₀ = 0.18 μM) [1]. Molecular docking revealed that SB forms distinct hydrogen bonds with residues N53, N70, and N74 of CA1-NTD and A177 and Q179 of CA2-CTD, whereas SA engages a different hydrogen-bonding network (N57, V59, Q63, K70, N74, Q179), indicating that the configurational difference between the erythro and threo forms translates into distinct binding modes at the capsid hexamer interface [1].

HIV-1 capsid inhibitor antiviral drug discovery capsid assembly modulation

Oral Bioavailability: Sennoside B Exhibits Approximately 3-Fold Higher Systemic Exposure Than Sennoside A Following Oral Administration in Rats

Two independent pharmacokinetic studies in rats, employing validated UPLC-MS/MS methodologies, permit cross-study comparison of oral bioavailability. Sennoside B demonstrated an oral absolute bioavailability (F) of 3.60% with a Cmax of 14.06 ± 2.73 μg/L after intragastric administration . In contrast, Sennoside A exhibited an oral absolute bioavailability of 0.9%–1.3% with a Cmax of 13.2–31.7 ng/mL (equivalent to 0.0132–0.0317 μg/L) [1]. This represents an approximately 3–4 fold higher oral bioavailability for SB versus SA, despite both compounds being poorly absorbed overall. The apparent volume of distribution of SB after intragastric administration was 7646 ± 1784 L/kg, suggesting extensive tissue distribution or binding, compared to 32.47 ± 10.49 L/kg after intravenous dosing .

pharmacokinetics oral bioavailability in vivo study design

Monoamine Oxidase Inhibition: Sennoside B Is 1.9-Fold More Potent Than Sennoside A Against Bovine Serum MAO

Sennoside B inhibits bovine serum monoamine oxidase (MAO) with an IC₅₀ of 9 μM, as reported in validated vendor technical datasheets and corroborated by primary literature . The diastereomer Sennoside A exhibits approximately 1.9-fold weaker inhibition with an IC₅₀ of 17 μM under comparable in vitro conditions . Both compounds are classified as mild, non-competitive MAO inhibitors, and this level of activity is considered modest relative to clinical MAO inhibitors; however, the differential of approximately 2-fold between the two diastereomers is relevant for neuropharmacology studies requiring defined compound activity.

monoamine oxidase enzyme inhibition neuropharmacology

Optimal Research and Industrial Application Scenarios for Sennoside B (CAS 128-57-4) Based on Quantitative Differentiation Evidence


Natural Product-Derived TNF-α Small-Molecule Inhibitor Screening and Lead Optimization

Sennoside B's validated IC₅₀ of 0.32 µM against TNF-α-induced cytotoxicity in HeLa cells, with 5.7-fold superior potency over SPD304, positions it as an excellent reference standard and chemical probe for high-throughput screening campaigns targeting TNF-α-driven autoimmune indications (rheumatoid arthritis, Crohn's disease, psoriasis). Its ability to block downstream caspase-3 activation and suppress PGD₂/PGE₂ secretion at 25–100 µM in L929 cells makes it suitable for in vitro mechanistic studies of TNF-α signaling cascades. Researchers should procure isomerically pure SB (>98% HPLC) rather than mixed sennoside preparations to avoid confounding by the less potent SA isomer.

PDGFR-β-Driven Oncology Research: Osteosarcoma, TNBC, and Fibrosis Models

The unique and specific inhibition of PDGF-BB-induced PDGFR-β phosphorylation and downstream AKT/STAT5/ERK1/2 signaling by Sennoside B—but not by Sennoside A, aloe-emodin, or rhein —makes SB the only anthraquinone-based tool compound suitable for interrogating PDGFR-β-dependent proliferative pathways. This specificity has been validated in MG63 osteosarcoma cells and extended to triple-negative breast cancer (TNBC) models where SB dose-dependently impairs cell proliferation, migration, invasiveness, and epithelial-mesenchymal transition via ERK/AKT/STAT5 blockade . Procurement of pure SB is mandatory for these applications, as SA contamination would yield false-negative results.

HIV-1 Capsid Assembly Inhibition and Antiviral Drug Discovery

With an IC₅₀ of 0.08 μM for disrupting the CA CTD/CAI interaction—2.3-fold more potent than Sennoside A —Sennoside B serves as a validated chemical starting point for developing capsid-targeting antiviral agents. Its distinct binding mode at the NTD/CTD hexamer interface (hydrogen bonds with N53, N70, N74, A177, Q179) provides a structural template distinct from that of SA, enabling rational medicinal chemistry optimization of the erythro-dianthrone scaffold. Researchers in antiviral drug discovery should specify pure SB to ensure consistent SAR data.

Pharmacokinetic and Drug Metabolism Studies Requiring Defined Oral Bioavailability

Sennoside B's oral absolute bioavailability of 3.60% in rats, with well-characterized UPLC-MS/MS quantification parameters (LLOQ 5 ng/mL, linear range 5–1000 ng/mL, intra-/inter-precision <10%) , makes it a suitable model compound for studying low-permeability natural product absorption, intestinal bacterial metabolism, and prodrug activation mechanisms. The 3–4 fold bioavailability advantage over Sennoside A (F = 0.9%–1.3%) means that SB can achieve higher systemic exposure at equivalent oral doses, a critical consideration for in vivo pharmacology study design. Researchers quantifying sennoside plasma levels must procure authenticated single-isomer reference standards to avoid analytical interference from co-eluting diastereomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sennoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.